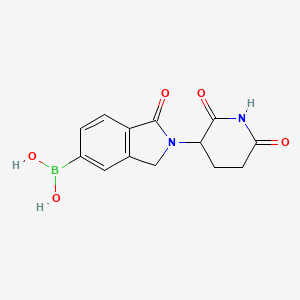
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid: is a boronic acid derivative with a unique structure that combines a piperidine ring and an isoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine and isoindoline precursors, followed by the introduction of the boronic acid group through a series of reactions such as Suzuki coupling or direct borylation. The reaction conditions often require the use of catalysts like palladium and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography. The use of continuous flow reactors can also enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups on the piperidine or isoindoline rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis.
Biology: : The compound has potential applications in biological research, particularly in the development of enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors.
Medicine: : In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boronic acid derivatives have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry: : In the industrial sector, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the complex structure of the piperidine and isoindoline rings.
Benzoxaborole: Another boronic acid derivative with a different ring structure, used in medicinal chemistry for its enzyme inhibitory properties.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals, but with a different functional group compared to boronic acids.
Uniqueness: : The uniqueness of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid lies in its combination of a boronic acid group with a piperidine and isoindoline ring system
Propiedades
Fórmula molecular |
C13H13BN2O5 |
|---|---|
Peso molecular |
288.07 g/mol |
Nombre IUPAC |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-5-8(14(20)21)1-2-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18) |
Clave InChI |
KBHRQZGDTZEMCZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


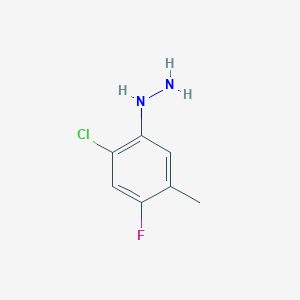
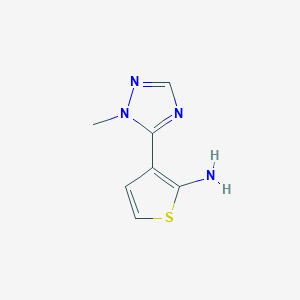
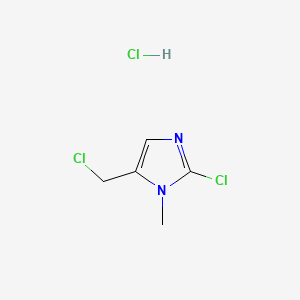

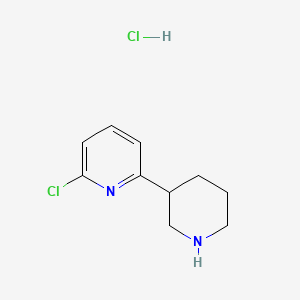
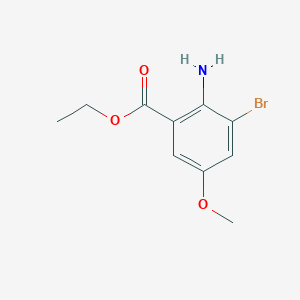


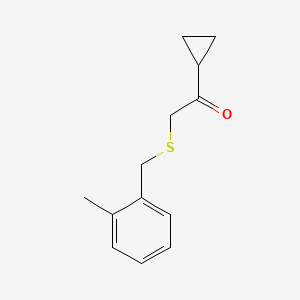
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
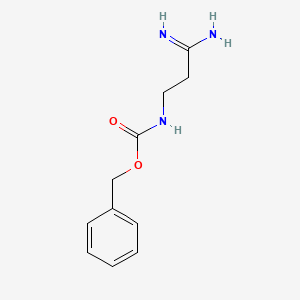
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
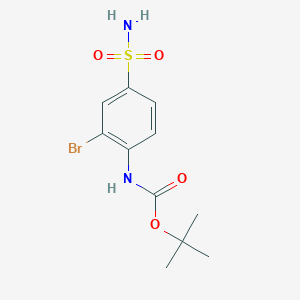
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)
